molecular formula C8H16Cl2N4O B1433679 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride CAS No. 1803587-59-8

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Cat. No.: B1433679
CAS No.: 1803587-59-8
M. Wt: 255.14 g/mol
InChI Key: WQGFCVXPZGTDKL-UHFFFAOYSA-N
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Description

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with morpholine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process includes:

    Mixing: Reactants are mixed in a solvent

    Heating: The mixture is heated to the desired temperature

    Purification: The product is purified using techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or other oxidized derivatives

    Reduction: Formation of reduced triazole or morpholine derivatives

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
  • 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
  • 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine dihydrochloride

Uniqueness

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the triazole ring and morpholine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFCVXPZGTDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 3
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 4
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 6
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

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